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Application Notes
Infigratinib, also known as BGJ398, is a potent, orally bioavailable, and selective ATP-

competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine

kinases.[1][2][3] It exhibits high affinity for FGFR1, FGFR2, and FGFR3, with significantly less

activity against FGFR4 and other kinases, making it an invaluable tool for investigating the

physiological and pathological roles of FGFR signaling.[4][5] Aberrant FGFR3 signaling, driven

by mutations, fusions, or amplifications, is a key oncogenic driver in a variety of cancers,

including urothelial carcinoma and cholangiocarcinoma, as well as a cause of developmental

disorders such as achondroplasia.[6][7] These application notes provide a comprehensive

overview of Infigratinib's biochemical and cellular activities, along with detailed protocols for its

use in vitro and in vivo to probe FGFR3-dependent processes.

Mechanism of Action
Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing

autophosphorylation and subsequent activation of downstream signaling pathways.[8] The

primary signaling cascades inhibited by Infigratinib include the Ras-MAPK and PI3K-AKT

pathways, which are crucial for cell proliferation, survival, and differentiation.[9] By blocking
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these pathways, Infigratinib can effectively inhibit the growth of tumors and cells that are

dependent on aberrant FGFR3 signaling.

Data Presentation
Target IC₅₀ (nM) Notes

FGFR1 0.9
Cell-free enzymatic assay.[2]

[4][5]

FGFR2 1.4
Cell-free enzymatic assay.[2]

[4][5]

FGFR3 1.0
Cell-free enzymatic assay.[2]

[4][5]

FGFR3 (K650E) 4.9

Cell-free enzymatic assay for a

common activating mutation.

[5]

FGFR4 60
Demonstrates selectivity for

FGFR1-3 over FGFR4.[2][4]

VEGFR2 (KDR) 180

Over 40-fold selectivity for

FGFR1-3 versus VEGFR2.[4]

[5]

Abl 2300
Shows weak activity against

non-FGFR kinases.[4]

c-Kit 750
Shows weak activity against

non-FGFR kinases.[4]

Lck 2500
Shows weak activity against

non-FGFR kinases.[4]
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Cell Line Cancer Type FGFR3 Status IC₅₀ (nM) Assay Type

RT112 Bladder Cancer
FGFR3-TACC3

Fusion
5

Cell Proliferation

Assay

RT4 Bladder Cancer
WT

Overexpression
30

Cell Proliferation

Assay

SW780 Bladder Cancer
WT

Overexpression
32

Cell Proliferation

Assay

JMSU1 Bladder Cancer
WT

Overexpression
15

Cell Proliferation

Assay

BaF3 Pro-B Cell Line
FGFR3-

dependent
2

Cell Proliferation

Assay
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Caption: FGFR3 signaling pathway and the inhibitory action of Infigratinib.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b12408815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Biochemical Kinase Assay (Radiometric Filter Binding
Assay)
This protocol is adapted from a method used to determine the IC₅₀ of Infigratinib against the

purified GST-fusion FGFR3-K650E kinase domain.[4][10][11]

Materials:

Purified recombinant GST-FGFR3-K650E

Poly(EY) 4:1 synthetic substrate

Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250

µg/mL PEG 20000

ATP solution (containing γ-[³³P]-ATP)

Infigratinib (BGJ398) stock solution in DMSO

96-well plates

Filter plates

0.5% H₃PO₄

Scintillation fluid

Microplate scintillation counter

Procedure:

Prepare serial dilutions of Infigratinib in DMSO.

In a 96-well plate, add 10 µL of 3-fold concentrated Infigratinib solution or DMSO (for

control).
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Prepare a substrate mixture containing Poly(EY) 4:1, ATP, and γ-[³³P]-ATP in Kinase Assay

Buffer.

Add 10 µL of the substrate mixture to each well.

Initiate the kinase reaction by adding 10 µL of a 3-fold concentrated solution of GST-FGFR3-

K650E in Kinase Assay Buffer. The final reaction volume is 30 µL.

Incubate the plate at room temperature for 10 minutes.

Stop the reaction by spotting the reaction mixture onto filter plates.

Wash the filter plates four times with 0.5% H₃PO₄ to remove unincorporated γ-[³³P]-ATP.

Wash the filter plates once with ethanol and let them dry.

Add scintillation fluid to each well.

Measure the radioactivity using a microplate scintillation counter.

Calculate the percentage of inhibition for each Infigratinib concentration and determine the

IC₅₀ value using a suitable software.

Prepare Infigratinib
Dilutions

Add Inhibitor to
96-well Plate

Add Substrate Mix
(Poly(EY), ATP, γ-[³³P]-ATP)

Add FGFR3 Enzyme
to Initiate Reaction

Incubate at RT
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Spot onto
Filter Plate

Wash with H₃PO₄

and Ethanol Add Scintillation Fluid Measure Radioactivity Calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for the radiometric biochemical kinase assay.

Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of Infigratinib on the proliferation of

FGFR3-dependent cancer cell lines.

Materials:

FGFR3-dependent cell line (e.g., RT112, BaF3-FGFR3)
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Complete cell culture medium

96-well or 384-well cell culture plates

Infigratinib (BGJ398) stock solution in DMSO

MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

Plate reader (absorbance or luminescence)

Procedure (MTT Assay):

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of Infigratinib in cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of Infigratinib or DMSO (vehicle control).

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

Procedure (CellTiter-Glo® Assay):

Follow steps 1-4 of the MTT assay protocol.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of cell viability and determine the IC₅₀ value.

Western Blot Analysis of FGFR3 Signaling
This protocol is designed to assess the inhibition of FGFR3 autophosphorylation and

downstream signaling (p-ERK) by Infigratinib.

Materials:

FGFR3-expressing cell line

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-p-FGFR3 (Tyr653/654), anti-FGFR3, anti-p-ERK1/2

(Thr202/Tyr204), anti-ERK1/2, anti-Actin or anti-Tubulin (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system
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Procedure:

Seed cells and allow them to adhere.

Starve the cells in serum-free medium for 12-24 hours.

Treat the cells with various concentrations of Infigratinib or DMSO for a specified time (e.g.,

1-2 hours).

If required, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30

minutes).

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify the band intensities and normalize to the loading control.
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Caption: General workflow for Western Blot analysis.

In Vivo Xenograft Tumor Growth Study
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This protocol provides a general framework for evaluating the anti-tumor efficacy of Infigratinib

in a mouse xenograft model of an FGFR3-driven cancer.[12]

Materials:

Immunocompromised mice (e.g., nude or SCID)

FGFR3-driven cancer cell line (e.g., RT112)

Matrigel (optional)

Infigratinib (BGJ398)

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Oral gavage needles

Calipers for tumor measurement

Procedure:

Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, with or without

Matrigel) into the flank of each mouse.

Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Prepare the Infigratinib formulation in the vehicle at the desired concentrations.

Administer Infigratinib or vehicle to the mice orally once daily at a specified dose (e.g., 10-30

mg/kg).

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.
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Continue the treatment for a defined period (e.g., 14-21 days) or until the tumors in the

control group reach a humane endpoint.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Plot the mean tumor volume over time for each group to assess treatment efficacy.

Disclaimer: All animal experiments must be conducted in accordance with institutional and

national guidelines for the care and use of laboratory animals and with an approved animal

protocol.

These detailed application notes and protocols for Infigratinib (BGJ398) should serve as a

valuable resource for researchers investigating the role of FGFR3 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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